5-(trifluoromethyl)-1-oxaspiro[2.4]heptane
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Overview
Description
5-(trifluoromethyl)-1-oxaspiro[24]heptane is a spirocyclic compound characterized by the presence of a trifluoromethyl group and an oxaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxaspiro structure may contribute to the compound’s stability and reactivity, enabling it to form strong interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)proline: Another trifluoromethyl-containing compound with applications in peptide synthesis and protein engineering.
5-azaspiro[2.4]heptane: A structurally similar compound without the trifluoromethyl group, used in the synthesis of various pharmaceuticals.
Uniqueness
5-(trifluoromethyl)-1-oxaspiro[2.4]heptane is unique due to the presence of both the trifluoromethyl group and the oxaspiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2770359-39-0 |
---|---|
Molecular Formula |
C7H9F3O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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